(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyanopyrazine moiety, a piperidine ring, and a phenylethenesulfonamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanopyrazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling reactions: The cyanopyrazine and piperidine intermediates are then coupled using suitable reagents such as coupling agents or catalysts.
Introduction of the phenylethenesulfonamide group: This step involves the reaction of the intermediate with phenylethenesulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide: Unique due to its specific combination of functional groups and structural features.
Other cyanopyrazine derivatives: Share the cyanopyrazine moiety but differ in other functional groups.
Piperidine-based compounds: Contain the piperidine ring but lack the cyanopyrazine or phenylethenesulfonamide groups.
Uniqueness
This compound stands out due to its unique combination of a cyanopyrazine moiety, a piperidine ring, and a phenylethenesulfonamide group. This distinct structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c20-14-18-19(22-10-9-21-18)24-11-6-17(7-12-24)15-23-27(25,26)13-8-16-4-2-1-3-5-16/h1-5,8-10,13,17,23H,6-7,11-12,15H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKAIRXRSZPDX-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.